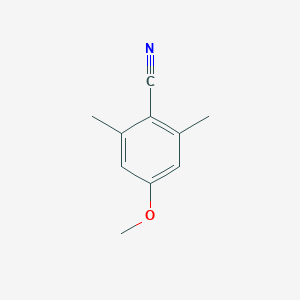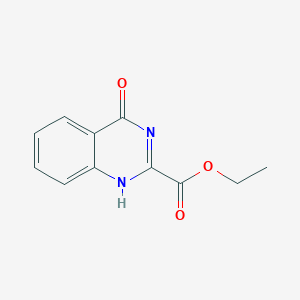![molecular formula C14H10Cl2 B188814 1-chloro-2-[2-(2-chlorophenyl)vinyl]benzene CAS No. 4752-74-3](/img/structure/B188814.png)
1-chloro-2-[2-(2-chlorophenyl)vinyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-chloro-2-[2-(2-chlorophenyl)vinyl]benzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons This compound is characterized by the presence of a chlorinated benzene ring and a chlorinated ethenyl group
Vorbereitungsmethoden
The synthesis of 1-chloro-2-[2-(2-chlorophenyl)vinyl]benzene can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with 2-chlorostyrene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
1-chloro-2-[2-(2-chlorophenyl)vinyl]benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, sodium methoxide, and ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Research has explored its potential as a bioactive compound. Studies have investigated its interactions with biological molecules and its effects on cellular processes.
Medicine: Although not widely used in clinical settings, this compound has been examined for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs.
Wirkmechanismus
The mechanism by which 1-chloro-2-[2-(2-chlorophenyl)vinyl]benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
1-chloro-2-[2-(2-chlorophenyl)vinyl]benzene can be compared with other similar compounds, such as:
Dichlorodiphenyltrichloroethane (DDT): Both compounds are chlorinated aromatic hydrocarbons, but DDT is more widely known for its use as a pesticide.
Dichlorodiphenyldichloroethene (DDE): This compound is a metabolite of DDT and shares structural similarities with this compound.
Dichlorodiphenyldichloroethane (DDD): Another DDT metabolite, DDD, also shares structural features with the compound .
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties .
Eigenschaften
CAS-Nummer |
4752-74-3 |
|---|---|
Molekularformel |
C14H10Cl2 |
Molekulargewicht |
249.1 g/mol |
IUPAC-Name |
1-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H10Cl2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-10H/b10-9+ |
InChI-Schlüssel |
BMKLYZMBVCMYON-MDZDMXLPSA-N |
SMILES |
C1=CC=C(C(=C1)C=CC2=CC=CC=C2Cl)Cl |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=CC=C2Cl)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C=CC2=CC=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


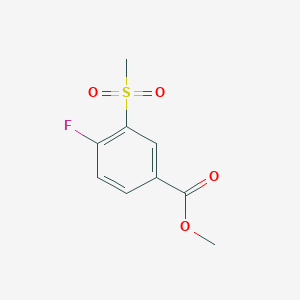

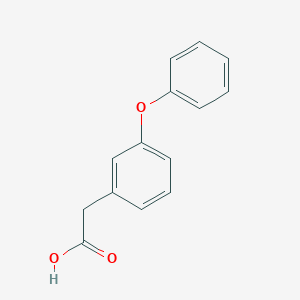

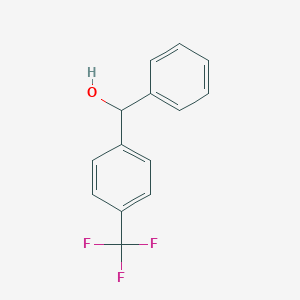
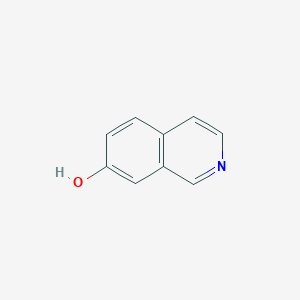
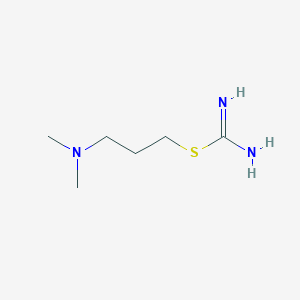
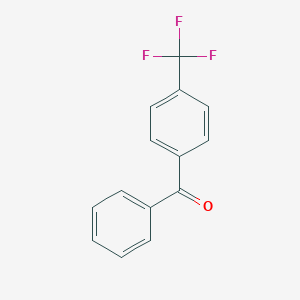
![4-hydroxy-1,13,17,25-tetrazahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-3,5,7,9,12,14,18,20,22,24-decaene-2,11,16-trione](/img/structure/B188746.png)
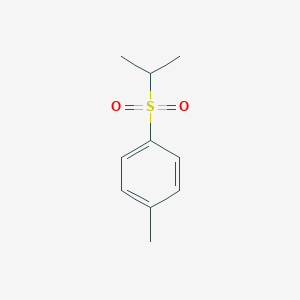

![6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B188752.png)
